2-fluoro-5-(1H-1,2,3,4-tetrazol-5-yl)aniline
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Overview
Description
2-fluoro-5-(1H-1,2,3,4-tetrazol-5-yl)aniline is an organic compound with the molecular formula C7H6FN5. It is a derivative of aniline, where the aniline ring is substituted with a fluorine atom and a tetrazole ring.
Preparation Methods
The synthesis of 2-fluoro-5-(1H-1,2,3,4-tetrazol-5-yl)aniline typically involves multi-step organic reactions. One common method includes the nitration of 2-fluoroaniline followed by reduction to form 2-fluoro-5-nitroaniline. This intermediate is then subjected to a cyclization reaction with sodium azide to form the tetrazole ring . Industrial production methods may involve similar steps but optimized for large-scale synthesis, ensuring higher yields and purity.
Chemical Reactions Analysis
2-fluoro-5-(1H-1,2,3,4-tetrazol-5-yl)aniline undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert nitro groups to amines or other functional groups.
Scientific Research Applications
2-fluoro-5-(1H-1,2,3,4-tetrazol-5-yl)aniline has several scientific research applications:
Medicinal Chemistry: It is used as a building block in the synthesis of pharmaceutical compounds, particularly those with potential antibacterial and antifungal properties.
Materials Science: The compound’s unique structure makes it useful in the development of advanced materials, including polymers and nanomaterials.
Biological Studies: It is employed in biochemical assays and studies to understand its interaction with biological molecules and pathways.
Mechanism of Action
The mechanism of action of 2-fluoro-5-(1H-1,2,3,4-tetrazol-5-yl)aniline involves its interaction with specific molecular targets. In medicinal applications, it may inhibit bacterial enzymes or disrupt cell wall synthesis, leading to antibacterial effects . The tetrazole ring can also interact with various biological receptors, influencing cellular pathways and responses .
Comparison with Similar Compounds
2-fluoro-5-(1H-1,2,3,4-tetrazol-5-yl)aniline can be compared with other aniline derivatives and tetrazole-containing compounds:
2-fluoroaniline: Lacks the tetrazole ring, making it less versatile in certain chemical reactions.
5-(1H-tetrazol-5-yl)aniline: Lacks the fluorine atom, which can influence its reactivity and biological activity.
2-fluoro-4-(1H-tetrazol-5-yl)benzoic acid: Contains a carboxylic acid group instead of an amine, leading to different chemical properties and applications
Properties
IUPAC Name |
2-fluoro-5-(2H-tetrazol-5-yl)aniline |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6FN5/c8-5-2-1-4(3-6(5)9)7-10-12-13-11-7/h1-3H,9H2,(H,10,11,12,13) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SPFBMNKRQFPDGH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C2=NNN=N2)N)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6FN5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
179.15 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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